N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methylaniline with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Chlorine substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding nitro compound, while reduction could produce an amine derivative.
Scientific Research Applications
N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt critical biochemical pathways, leading to therapeutic effects in the case of medicinal applications.
Comparison with Similar Compounds
Similar Compounds
- N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine shares similarities with other pyrazolo[3,4-d]pyrimidines, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N4-(3-chloro-4-methylphenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its significant biological activity, particularly in cancer treatment. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClN6, with a molecular weight of 288.73 g/mol. The compound features a complex bicyclic structure that includes both pyrazole and pyrimidine rings, which are essential for its biological activity.
Research indicates that this compound acts primarily as an enzyme inhibitor , specifically targeting protein tyrosine kinases (PTKs) involved in critical cellular signaling pathways. By inhibiting these kinases:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells.
- Apoptosis : It promotes apoptosis (programmed cell death), which is crucial for eliminating malignant cells.
Studies have demonstrated its cytotoxic effects against various cancer cell lines, making it a promising candidate for anti-cancer drug development .
In Vitro Studies
In vitro studies have shown that this compound exhibits potent anti-proliferative activity against several cancer cell lines. Notably:
- IC50 Values : The compound has demonstrated IC50 values in the micromolar range against various cancer types. For example, a related pyrazolo[3,4-d]pyrimidine derivative showed IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colon cancer cells .
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 8.21 |
HCT-116 (Colon) | 19.56 |
Mechanistic Insights
The inhibition of PTKs disrupts essential signaling pathways related to cell growth and survival. For instance, the compound's ability to increase the BAX/Bcl-2 ratio indicates its role in promoting apoptosis through mitochondrial pathways . Flow cytometric analyses further confirmed that it induces cell cycle arrest at the S and G2/M phases.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on A549 Cells : This study found that treatment with the compound resulted in significant apoptosis induction and inhibited cell proliferation effectively.
- EGFR Inhibition : Related compounds have been designed to act as epidermal growth factor receptor inhibitors (EGFRIs), showing promising results in targeting both wild-type and mutant forms of EGFR with low nanomolar IC50 values .
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions:
- Condensation Reaction : The initial step typically involves the condensation of 3-chloro-4-methylaniline with a suitable pyrazole derivative under basic conditions.
- Catalysis : Reactions are often catalyzed by bases such as potassium carbonate in solvents like dimethylformamide at elevated temperatures.
- Optimization Techniques : Modern synthetic approaches may utilize green chemistry principles such as microwave-assisted synthesis to enhance yield and reduce environmental impact.
Properties
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c1-8-4-5-9(6-11(8)15)18-12-10-7-17-21(3)13(10)20-14(16-2)19-12/h4-7H,1-3H3,(H2,16,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXZLMVSGGBMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322447 | |
Record name | 4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878064-21-2 | |
Record name | 4-N-(3-chloro-4-methylphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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